Lipophilicity Differentiation: N-Methylation Increases LogP by 0.6–0.7 Units vs. Parent Hydrazine
The N-methyl substitution on the hydrazino group of the target compound raises its calculated LogP to 3.72–3.82, compared to XlogP 3.1 for the non-methylated analog 2-hydrazino-4,6-diphenylpyrimidine [1]. This ΔLogP of approximately +0.6 to +0.7 indicates a measurable increase in lipophilicity, which can influence membrane permeability, solubility, and non-specific protein binding in biological assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.72 (Hit2Lead) / 3.82 (Molbase) |
| Comparator Or Baseline | 2-Hydrazino-4,6-diphenylpyrimidine: XlogP 3.1 |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.7 (target minus comparator) |
| Conditions | Computational LogP predictions from vendor databases (Hit2Lead, Molbase) and GLASS ligand database; different calculation algorithms may apply |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and may improve cell-based assay performance, but also requires consideration of solubility trade-offs and potential off-target binding.
- [1] Zhang Group GLASS Ligand Database. (4,6-diphenylpyrimidin-2-yl)hydrazine. https://zhanggroup.org/GLASS/ligand/BDBM67270 (accessed 2026-04-26). View Source
